molecular formula C20H22N4O5 B3312155 N-(2-ethoxyphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 946298-67-5

N-(2-ethoxyphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3312155
CAS No.: 946298-67-5
M. Wt: 398.4 g/mol
InChI Key: OOTUQKFZNCCENS-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a pyrido[2,3-d]pyrimidine-dione acetamide derivative characterized by a fused bicyclic pyrimidine core substituted with methoxy and methyl groups, coupled to an ethoxyphenyl acetamide moiety. The ethoxy group at the phenyl ring and the methoxy/methyl substituents on the pyrido-pyrimidine core likely influence its solubility, metabolic stability, and target binding compared to simpler analogs.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-5-29-14-9-7-6-8-13(14)22-15(25)11-24-19(26)16-17(28-4)12(2)10-21-18(16)23(3)20(24)27/h6-10H,5,11H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTUQKFZNCCENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=CN=C3N(C2=O)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article aims to summarize the current understanding of its biological activity based on available literature.

Chemical Structure and Properties

The compound features a pyrido[2,3-d]pyrimidine core with various substituents that may influence its biological properties. The presence of the ethoxy and methoxy groups is significant as they can enhance solubility and modulate biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For example:

  • Cell Proliferation Inhibition : In vitro studies have shown that pyrimidine derivatives can significantly inhibit the proliferation of various cancer cell lines. This inhibition is often linked to the induction of apoptosis and cell cycle arrest at specific phases (G0/G1 or G2/M) .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the inhibition of key enzymes involved in nucleotide synthesis and DNA replication, leading to reduced tumor growth .

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives has also been explored:

  • In Vitro Studies : Compounds structurally related to this compound have demonstrated significant antibacterial and antifungal activities against various pathogens. For instance, one study highlighted the effectiveness of chloroethyl pyrimidine nucleosides in inhibiting cell migration and invasion in epidermal carcinoma cells .

Research Findings

Several key findings from recent research are summarized in the table below:

Study Focus Key Findings
Study 1Anticancer ActivityInhibition of proliferation in A431 cell line; apoptosis induction observed.
Study 2Antimicrobial ActivitySignificant inhibition of bacterial growth; effective against resistant strains.
Study 3Mechanistic InsightsTargeting nucleotide biosynthesis pathways enhances anticancer efficacy; potential for combination therapies.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrimidine derivatives where one compound exhibited a 70% reduction in tumor volume in xenograft models . This underscores the therapeutic potential of modifying the pyrimidine scaffold to enhance biological activity.

Scientific Research Applications

The compound N-(2-ethoxyphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic molecule that has garnered attention in various scientific fields. This article explores its applications, particularly in medicinal chemistry and pharmacology, as well as its potential roles in other industries.

Medicinal Chemistry

The primary application of this compound lies in its potential as a therapeutic agent. Preliminary studies suggest that this compound exhibits:

  • Anticancer Activity : Research indicates that derivatives of pyrido[2,3-d]pyrimidines possess significant cytotoxic effects against various cancer cell lines. The specific structure of this compound may enhance its efficacy in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents. The unique structural features may allow for interaction with microbial targets, inhibiting growth or leading to cell death.

In vitro and in vivo studies are essential to assess the biological activities of this compound. Key areas of focus include:

  • Enzyme Inhibition : Investigations into the inhibition of specific enzymes related to disease pathways can provide insights into the mechanism of action for therapeutic applications.
  • Receptor Interaction : Understanding how this compound interacts with biological receptors can elucidate its potential effects on human health.

Pharmacological Research

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This information is vital for:

  • Formulation Development : Insights into solubility and stability can guide the development of effective drug formulations.
  • Toxicology Assessments : Evaluating the safety profile through toxicity studies helps ensure that any therapeutic applications are safe for human use.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of bacterial strains
Enzyme InhibitionTargets specific enzymes involved in metabolism

Table 2: Pharmacokinetic Parameters

ParameterValue (Example)References
SolubilityHigh in organic solvents
BioavailabilityTBD (To Be Determined)
Half-lifeTBD

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers investigated the anticancer properties of similar pyrido[2,3-d]pyrimidine derivatives. The results demonstrated significant cytotoxicity against breast cancer and leukemia cell lines. The study concluded that modifications to the core structure could enhance activity.

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial efficacy of compounds related to this compound against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at low concentrations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a pyrimidine-dione acetamide backbone with several analogs, differing primarily in substituent groups (Table 1). Key comparisons include:

Table 1: Structural and Physicochemical Comparison of Selected Acetamide Derivatives

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Notable Spectral Data (¹H-NMR)
Target Compound Pyrido[2,3-d]pyrimidine-dione 2-Ethoxyphenyl, 5-methoxy, 1,6-dimethyl N/A N/A N/A
2-(2,4-Dioxo-3,4-dihydropyrimidin-1-yl)-N,N-bis(2-hydroxyethyl)acetamide Pyrimidine-dione Bis(2-hydroxyethyl) 81 N/A δ 3.31–3.58 (m, 8H), 4.67 (s, 2H), 11.23 (bs, NH)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidine-thioether 2,3-Dichlorophenyl, methyl 80 230 δ 12.50 (NH), 10.10 (NHCO), 7.82 (d, J=8.2 Hz)
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide Thiazolidin-dione-phenoxy 4-Nitrophenyl, methoxy N/A N/A δ 3.8 (-OCH₃), 8.1 (-C=CH), 9.8 (-NH)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine-sulfanyl 4-Methylpyridin-2-yl N/A N/A N/A
  • Substituent Impact on Solubility and Reactivity: The 2-ethoxyphenyl group in the target compound likely enhances lipophilicity compared to the bis(2-hydroxyethyl) substituent in , which improves aqueous solubility due to polar hydroxyl groups. The thioether linkage in and may confer distinct redox properties or metal-binding capabilities absent in the target compound’s ether-based structure.
Implications of Lumping Strategies

Evidence posits that compounds with shared cores (e.g., pyrimidine-dione acetamides) exhibit similar physicochemical behaviors, enabling grouped analysis. However, substituent variations (e.g., ethoxy vs. dichloro) necessitate individualized assessment of properties like logP, bioavailability, and toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethoxyphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethoxyphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

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